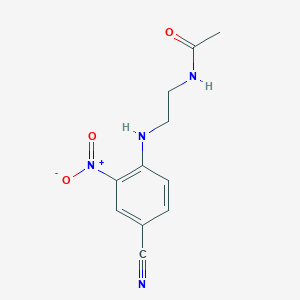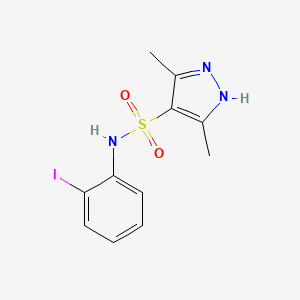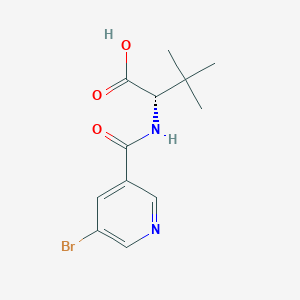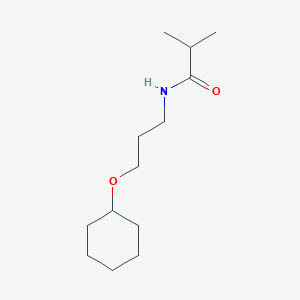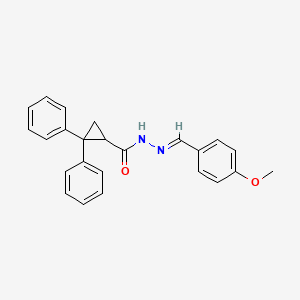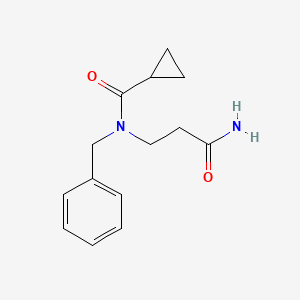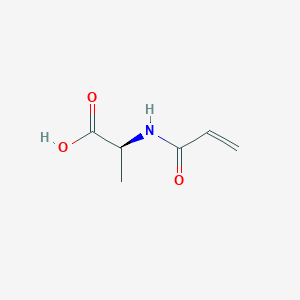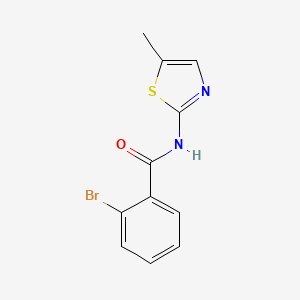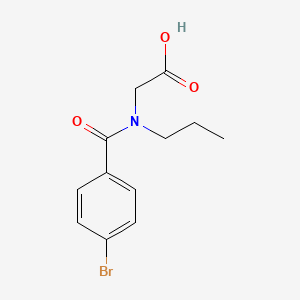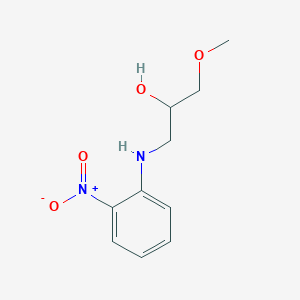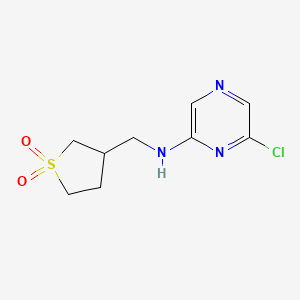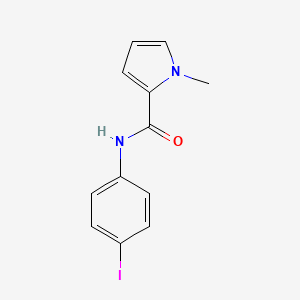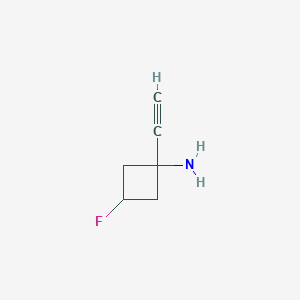
1-Ethynyl-3-fluoro-cyclobutanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-3-fluoro-cyclobutanamine is a fluorinated cyclobutane derivative
Preparation Methods
The synthesis of 1-Ethynyl-3-fluoro-cyclobutanamine typically involves the following steps:
Starting Materials: The synthesis begins with cyclobutanone as the core structure.
Fluorination: Introduction of the fluorine atom is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Ethynylation: The ethynyl group is introduced via a Sonogashira coupling reaction, using ethynyltrimethylsilane and a palladium catalyst.
Amine Introduction: The final step involves the conversion of the ketone to an amine, typically through reductive amination using ammonia or an amine source and a reducing agent like sodium cyanoborohydride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness and yield.
Chemical Reactions Analysis
1-Ethynyl-3-fluoro-cyclobutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine atom.
Addition: The ethynyl group can undergo addition reactions with halogens or hydrogen halides, forming dihalo or haloalkene derivatives.
Scientific Research Applications
1-Ethynyl-3-fluoro-cyclobutanamine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a building block in drug design, particularly for its ability to interact with biological targets due to the presence of the fluorine atom.
Materials Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or mechanical properties.
Biological Studies: The compound is used in studies to understand the effects of fluorinated compounds on biological systems, including enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-Ethynyl-3-fluoro-cyclobutanamine involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
1-Ethynyl-3-fluoro-cyclobutanamine can be compared with other fluorinated cyclobutane derivatives, such as:
1-Ethynyl-3,3-difluoro-cyclobutanamine: This compound has two fluorine atoms, which may enhance its reactivity and binding properties compared to the mono-fluorinated derivative.
1-Ethynyl-3-chloro-cyclobutanamine: The chlorine atom provides different electronic and steric effects compared to fluorine, leading to variations in reactivity and biological activity.
1-Ethynyl-3-bromo-cyclobutanamine:
Properties
Molecular Formula |
C6H8FN |
|---|---|
Molecular Weight |
113.13 g/mol |
IUPAC Name |
1-ethynyl-3-fluorocyclobutan-1-amine |
InChI |
InChI=1S/C6H8FN/c1-2-6(8)3-5(7)4-6/h1,5H,3-4,8H2 |
InChI Key |
DQXACPAVSXURJA-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CC(C1)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


